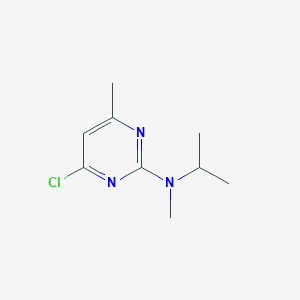

4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Properties

Pyrimidine derivatives, including those containing the 4-chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine scaffold, have demonstrated potent anticancer effects. Some FDA-approved drugs based on pyrimidine structures (such as imatinib, dasatinib, and nilotinib) are well-established treatments for leukemia .

Antimicrobial and Antifungal Activity

Researchers have investigated the compound’s ability to combat microbial infections. Its potential as an antimicrobial and antifungal agent makes it relevant for drug development .

Anti-Inflammatory and Analgesic Effects

The 4-chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine scaffold has shown promise in reducing inflammation and providing pain relief. These properties are crucial for managing various inflammatory conditions .

Antihypertensive and Cardiovascular Applications

Studies suggest that pyrimidine-based compounds, including our target molecule, may have antihypertensive effects and impact cardiovascular health. These applications are of significant interest in managing heart-related conditions .

DNA Topoisomerase II Inhibitors

The compound’s interaction with DNA topoisomerase II, an enzyme involved in DNA replication and repair, highlights its potential as a therapeutic agent for cancer treatment .

Modulation of Adenosine Receptors

Adenosine receptors play essential roles in various physiological processes. The 4-chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine scaffold may act as an agonist or antagonist at specific adenosine receptor subtypes, making it relevant for neurological and cardiovascular applications .

These applications underscore the versatility and clinical potential of this diazine derivative. Researchers continue to explore novel synthetic methodologies to enhance its druglikeness and ADME-Tox properties . If you need further information or additional applications, feel free to ask! 😊

properties

IUPAC Name |

4-chloro-N,6-dimethyl-N-propan-2-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-6(2)13(4)9-11-7(3)5-8(10)12-9/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUYTFUEVYGORL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B2622967.png)

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2622968.png)

![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2622970.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-5-yl)methanone](/img/structure/B2622982.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2622983.png)

![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2622989.png)